2-Hydroxy-2-methylpentanoic acid
Description
2-Hydroxy-2-methylpentanoic acid (Hmpa) is a branched-chain hydroxy acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It features a hydroxyl (-OH) group and a methyl (-CH₃) group on the second carbon of a pentanoic acid backbone. Hmpa is a critical structural component in natural products such as cyclic peptides (e.g., aureobasidins and beauvericins), where its stereochemistry (commonly 2R,3S or 2R,3R configurations) dictates biological activity . Its synthesis is often challenging due to the need for precise stereochemical control and the scarcity of commercially available precursors .
Properties
IUPAC Name |
2-hydroxy-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-6(2,9)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEZUWIUHAKFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330093 | |
| Record name | 2-hydroxy-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28892-68-4 | |
| Record name | NSC189698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methylpentanoic acid can be synthesized through several methods:
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Oxidation of Alcohols: : One common method involves the oxidation of 2-methyl-2-pentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.
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Hydrolysis of Esters: : Another method involves the hydrolysis of 2-hydroxy-2-methylpentanoate esters. This can be achieved by treating the ester with a strong acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), under reflux conditions.
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Grignard Reaction: : The Grignard reaction can also be employed to synthesize this compound. This involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), with ethyl 2-oxopentanoate followed by acidic workup.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Continuous flow reactors and catalytic oxidation methods are often employed to enhance yield and purity. The choice of method depends on factors such as availability of raw materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Hydroxy-2-methylpentanoic acid can undergo oxidation to form 2-oxo-2-methylpentanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to 2-methyl-2-pentanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Esterification: : this compound can react with alcohols in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Esterification: Alcohols, sulfuric acid (H2SO4), reflux conditions.
Major Products Formed
Oxidation: 2-Oxo-2-methylpentanoic acid.
Reduction: 2-Methyl-2-pentanol.
Esterification: 2-Hydroxy-2-methylpentanoate esters.
Scientific Research Applications
Industrial Applications
- pH Regulation :
- Chelating Agent :
- Cleaning Agents :
- Resin Additive :
- Synthetic Intermediates :
Pharmaceutical Applications
- Synthesis of Prostaglandin Analogs :
- Metabolic Studies :
Biochemical Applications
- Metabolite Analysis :
- Research on Enzyme Activity :
Mechanism of Action
The mechanism of action of 2-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The hydroxy group at the second carbon allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
2-Hydroxyisovaleric Acid (Hiva)
- Structure : Hiva (C₅H₁₀O₃) lacks the methyl group on the second carbon compared to Hmpa, resulting in a shorter chain (valeric acid derivative).
- Role in Natural Products : Hiva replaces Hmpa in some cyclic peptides, such as veraguamide N, altering the compound’s conformational stability and bioactivity .
- Synthesis : Both Hiva and Hmpa are challenging to synthesize due to their stereochemical complexity, but Hmpa requires additional steps to introduce the methyl group .
2-Hydroxypentanoic Acid (2-Hydroxyvaleric Acid)
- Structure: Shares the pentanoic acid backbone with Hmpa but lacks the methyl group on the second carbon (hydroxy group on C2 only).
- Properties : Molecular weight 118.13 g/mol , lower than Hmpa due to the missing methyl group. It has a topological polar surface area (TPSA) of 57.50 Ų , indicating moderate solubility in polar solvents .
- Biological Role : Found in human biofluids as an organic acid, unlike Hmpa, which is primarily associated with microbial secondary metabolites .
3-Hydroxy-2-methylpentanoic Acid
(R)-2-Hydroxy-4-methylpentanoic Acid
4-Hydroxypentanoic Acid
- Chemical Behavior : The distal hydroxy group reduces intramolecular hydrogen bonding, increasing acidity compared to Hmpa .
Data Table: Key Properties of Hmpa and Related Compounds
Research Findings and Implications
Biological Specificity : Hmpa’s methyl group enhances hydrophobic interactions in cyclic peptides, improving membrane permeability compared to Hiva .
Stereochemical Sensitivity : Synthetic beauvericin A containing (2R,3S)-Hmpa showed identical NMR data to natural products, confirming the importance of correct stereochemistry .
Toxicity and Safety: Unlike derivatives like 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (which lacks toxicity data), Hmpa’s safety profile in natural products is well-documented .
Biological Activity
2-Hydroxy-2-methylpentanoic acid (HMVA) is an organic compound that has garnered attention due to its biological activities and potential therapeutic applications. This article explores its biological activity, metabolism, and implications for health, drawing from various research studies and case analyses.
Chemical Structure and Properties
This compound is a chiral hydroxycarboxylic acid with the following structural formula:
It exists as four stereoisomers: 2S,3S-HMVA, 2R,3R-HMVA, 2S,3R-HMVA, and 2R,3S-HMVA. The compound is primarily produced during the metabolism of L-isoleucine and is associated with certain metabolic disorders like maple syrup urine disease (MSUD) where elevated levels are detected in urine and blood .
Case Studies and Research Findings
- Maple Syrup Urine Disease (MSUD):
-
Bioconversion Studies:
- Research on Clostridium butyricum has demonstrated the organism's ability to bioconvert L-leucine into D-2-hydroxy-4-methylpentanoic acid. This stereospecific conversion highlights the metabolic versatility of certain bacteria in producing hydroxy acids from amino acids . Such findings could pave the way for biotechnological applications in producing chiral compounds.
- Chiroptical Activity:
Data Table: Key Research Findings on this compound
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Hydroxy-2-methylpentanoic acid?
- Methodology : Multi-step organic synthesis is often employed. For example, coupling reagents like dicyclohexylcarbodiimide (DCC) can facilitate esterification or amidation of precursor molecules . Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas may reduce intermediates, as seen in analogous reactions for structurally similar hydroxy acids . Purification typically involves liquid-liquid extraction (e.g., ethyl acetate) followed by column chromatography.
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using HPLC with a C18 column and UV detection .
Q. How can spectroscopic techniques identify this compound?
- Methodology :
- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.5 ppm, methyl groups in branched chains) .
- IR : Look for absorption bands at ~2500–3300 cm (carboxylic O-H stretch) and ~1700 cm (C=O stretch) .
- Mass Spectrometry : Confirm molecular ion [M-H] at m/z 131.1 (theoretical molecular weight: 132.16 g/mol) .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Use PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ensure mechanical ventilation to avoid inhalation of fine powders .
- Store at 10–25°C in a dry, well-ventilated area away from strong oxidizers (e.g., peroxides) .
- Dispose via chemical incineration with afterburners to minimize environmental release .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodology :
- Solubility : Perform shake-flask experiments in solvents (e.g., water, ethanol) at controlled pH and temperature. Compare results with computational predictions (e.g., ESOL Log S) .
- Stability : Conduct stress testing under thermal (40–80°C), photolytic (UV light), and hydrolytic (acidic/alkaline conditions) regimes. Use HPLC to quantify degradation products .
- Data Validation : Cross-reference with peer-reviewed studies and validate purity via elemental analysis or differential scanning calorimetry (DSC) .
Q. What experimental designs are optimal for assessing stability in biological systems?
- Approach :
- In Vitro Metabolism : Incubate the compound with liver microsomes or S9 fractions to evaluate metabolic pathways. Monitor hydroxylation or ester hydrolysis using LC-MS/MS .
- Plasma Stability : Assess half-life in human plasma at 37°C. Quench samples at intervals (0, 1, 2, 4, 8 h) and analyze by HPLC .
- pH Stability : Test buffer solutions (pH 1–10) to simulate gastrointestinal or physiological conditions.
Q. How to address contradictory toxicity data in literature?
- Strategy :
- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
- Compare results with structurally related compounds (e.g., 2-Hydroxy-3-methylpentanoic acid) that have established toxicity profiles .
- Document experimental conditions rigorously (e.g., cell lines, exposure duration) to identify confounding variables .
Q. What analytical methods ensure accurate quantification in complex matrices?
- Recommendations :
- HPLC : Use a reverse-phase C18 column with mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Detect via diode-array detector (DAD) at 210 nm .
- LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity. Use deuterated internal standards (e.g., D-2-Hydroxy-2-methylpentanoic acid) to correct for matrix effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
